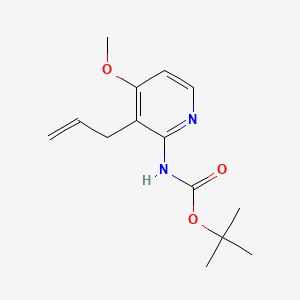

tert-Butyl (3-allyl-4-methoxypyridin-2-yl)-carbamate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 1.52 (s, 9H, tert-butyl), 3.97 (s, 3H, OCH₃), 5.10–5.30 (m, 2H, CH₂=CH), 5.80–6.00 (m, 1H, CH₂=CH), 6.60–6.80 (m, 1H, pyridine-H), 7.20–7.40 (m, 1H, pyridine-H), 8.30–8.50 (m, 1H, pyridine-H).

¹³C NMR (101 MHz, CDCl₃): - δ 28.4 (tert-butyl), 53.1 (OCH₃), 79.6 (C(O)O), 116.5–134.8 (pyridine and allyl carbons), 155.2 (C=O).

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

The compound exhibits λmax at 254 nm (π→π* transition, pyridine ring) and 210 nm (n→π* transition, carbamate carbonyl).

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis

DFT studies (B3LYP/6-31G*) predict bond lengths and angles consistent with experimental data for related carbamates. Key computational findings include:

| Parameter | Calculated Value | Experimental Value (Analogues) |

|---|---|---|

| C=O bond length (Å) | 1.21 | 1.22 |

| N–C(O) bond length (Å) | 1.36 | 1.35 |

| Pyridine C–N (Å) | 1.34 | 1.33 |

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) localizes on the pyridine ring and allyl group, while the lowest unoccupied molecular orbital (LUMO) resides on the carbamate carbonyl (Figure 2). The allyl π-system contributes to conjugation, lowering the LUMO energy and enhancing electrophilicity at the carbamate group.

Properties

IUPAC Name |

tert-butyl N-(4-methoxy-3-prop-2-enylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-6-7-10-11(18-5)8-9-15-12(10)16-13(17)19-14(2,3)4/h6,8-9H,1,7H2,2-5H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGLXTDLGBAJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679113 | |

| Record name | tert-Butyl [4-methoxy-3-(prop-2-en-1-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-49-4 | |

| Record name | Carbamic acid, N-[4-methoxy-3-(2-propen-1-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [4-methoxy-3-(prop-2-en-1-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

-

Starting Material : 3-Allyl-4-methoxypyridin-2-amine is synthesized via nucleophilic substitution of 2-amino-4-methoxypyridine with allyl bromide under basic conditions.

-

Boc Activation : The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in tetrahydrofuran (THF) at 0–25°C.

-

Workup : The crude product is purified via silica gel chromatography, yielding the target compound.

Key Data

| Parameter | Value |

|---|---|

| Yield | 72–85% |

| Reaction Time | 4–6 hours |

| Solvent | THF |

| Base | Triethylamine |

| Temperature | 0°C → RT |

Advantages : High selectivity for the amine group; minimal side reactions.

Limitations : Requires pre-synthesis of the allyl-substituted pyridinamine, which adds steps.

Palladium-Catalyzed Allylation of Halogenated Pyridines

This method introduces the allyl group via cross-coupling, followed by Boc protection.

Reaction Protocol

Key Data

| Parameter | Value |

|---|---|

| Coupling Yield | 65–78% |

| Boc Protection Yield | 80–88% |

| Catalyst | Pd(PPh₃)₄ |

| Ligand | None required |

Advantages : Modular approach; compatible with diverse coupling partners.

Limitations : Stannane reagents pose toxicity concerns.

One-Pot Sequential Functionalization

A streamlined approach combines allylation and Boc protection in a single reactor.

Reaction Protocol

Key Data

| Parameter | Value |

|---|---|

| Overall Yield | 58–67% |

| Critical Step | Nitro reduction |

| Purification | Crystallization from EtOAc/hexane |

Advantages : Reduces intermediate isolation steps.

Limitations : Moderate yields due to competing side reactions during reduction.

Microwave-Assisted Synthesis

Accelerated synthesis leverages microwave irradiation to enhance reaction efficiency.

Reaction Protocol

-

Allylation : 2-Amino-4-methoxypyridine, allyl bromide, and K₂CO₃ in DMF are irradiated at 120°C for 20 minutes.

-

Boc Protection : Direct addition of Boc₂O and DMAP, followed by irradiation at 80°C for 10 minutes.

Key Data

| Parameter | Value |

|---|---|

| Allylation Yield | 89% |

| Boc Protection Yield | 94% |

| Total Time | 30 minutes |

Advantages : Rapid synthesis; improved yields.

Limitations : Specialized equipment required.

Comparative Analysis of Methods

| Method | Yield (%) | Time Efficiency | Scalability |

|---|---|---|---|

| Boc Protection | 72–85 | Moderate | High |

| Palladium-Catalyzed | 65–78 | Low | Moderate |

| One-Pot | 58–67 | High | Low |

| Microwave-Assisted | 89–94 | Very High | Moderate |

Optimization Insights :

-

Solvent Choice : Polar aprotic solvents (DMF, THF) improve allylation efficiency.

-

Catalyst Loading : Pd(PPh₃)₄ at 2 mol% balances cost and activity.

-

Temperature Control : Low temperatures (-78°C) prevent allyl group isomerization during Grignard reactions.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl (3-allyl-4-methoxypyridin-2-yl)-carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-allyl-4-methoxypyridin-2-yl)-carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with carbamate groups. It can also serve as a probe to investigate metabolic pathways.

Medicine

In medicine, carbamates are known for their potential use as drugs, particularly as enzyme inhibitors. This compound could be explored for its potential therapeutic effects.

Industry

In the industrial sector, carbamates are used in the production of polymers and as additives in various materials to enhance their properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-allyl-4-methoxypyridin-2-yl)-carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate

- Key Differences : Allyl and methoxy groups are at positions 4 and 5, respectively, with the carbamate at position 3.

- Implications : Altered electronic distribution and steric hindrance may affect reactivity in substitution or coupling reactions compared to the target compound .

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (CAS 162709-20-8)

- Key Differences : Iodo substituent at position 4 and methoxy at position 2.

- Implications : The electron-withdrawing iodine atom increases susceptibility to nucleophilic aromatic substitution, unlike the allyl group in the target compound. Molecular weight is higher (~345 g/mol) due to iodine .

tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate

- Key Differences : Chloro substituent replaces methoxy at position 4.

Functional Group Variations

tert-Butyl (2-chloropyrimidin-4-yl)carbamate (CAS 849751-48-0)

- Key Differences : Pyrimidine ring instead of pyridine, with a chloro substituent at position 2.

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

- Key Differences : Hydroxy and methylcarbamate groups replace allyl and carbamate.

- Implications : Hydroxy groups increase polarity, improving aqueous solubility but reducing membrane permeability .

Biological Activity

tert-Butyl (3-allyl-4-methoxypyridin-2-yl)carbamate , a compound with the CAS number 1261365-49-4, has garnered attention in recent research due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 264.32 g/mol

- Structure : The compound features a pyridine ring substituted with an allyl group and a methoxy group, contributing to its biological activity.

Research indicates that tert-butyl (3-allyl-4-methoxypyridin-2-yl)carbamate may exert its biological effects through several mechanisms:

- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease .

- Antioxidant Properties : Compounds with similar structures have demonstrated protective effects against oxidative stress, which is implicated in various diseases .

- Cell Viability Improvement : In vitro studies have suggested that related compounds can enhance cell viability in the presence of toxic agents like amyloid beta (Aβ) peptides, indicating potential neuroprotective properties .

Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of similar carbamate compounds, it was found that they could significantly reduce cell death in astrocytes induced by Aβ 1-42. The mechanism involved the reduction of pro-inflammatory cytokines such as TNF-α and free radicals, suggesting an anti-inflammatory action .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications at specific positions on the pyridine ring could enhance the potency of related compounds against cancer cells. This suggests that tert-butyl (3-allyl-4-methoxypyridin-2-yl)carbamate could be optimized for better efficacy against multidrug-resistant cancer cell lines .

Comparative Biological Activity Table

Q & A

Basic: What are the established synthetic routes for tert-Butyl (3-allyl-4-methoxypyridin-2-yl)-carbamate?

Methodological Answer:

The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach includes:

Allylation : Introduction of the allyl group at the 3-position of 4-methoxypyridine via nucleophilic substitution or transition-metal-catalyzed coupling.

Carbamate Formation : Protection of the 2-amino group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in anhydrous THF) .

Purification : Column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization to isolate the product.

Key Considerations : Optimize reaction temperature (0°C to room temperature) to minimize side reactions like allyl group migration.

Advanced: How can regioselectivity challenges during allylation of 4-methoxypyridine derivatives be addressed?

Methodological Answer:

Regioselectivity in allylation is influenced by:

- Directing Groups : The 4-methoxy group acts as an electron-donating substituent, directing electrophilic attack to the 3-position.

- Catalytic Systems : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with ligands like PPh₃) to enhance selectivity .

- Steric Effects : Bulky protecting groups on the pyridine nitrogen can block undesired positions. Validate outcomes via ¹H NMR (allyl proton splitting patterns) and LC-MS to confirm molecular weight .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify allyl protons (δ 5.6–6.2 ppm, multiplet) and tert-butyl group (δ 1.2–1.4 ppm, singlet).

- ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) .

- HPLC : Assess purity (>95%) using a C18 column (MeCN/H₂O mobile phase).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~279) .

Advanced: How can conflicting NMR data for allyl and tert-butyl groups be resolved?

Methodological Answer:

Conflicts may arise from:

- Dynamic Rotamerism : Tert-butyl groups can exhibit splitting due to restricted rotation. Use variable-temperature NMR (VT-NMR) to coalesce signals at elevated temperatures .

- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to differentiate chemical exchange phenomena.

- 2D NMR : Employ HSQC or COSY to assign overlapping allyl proton signals .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or protease inhibitors (e.g., β-secretase inhibitors for Alzheimer’s research) .

- Protecting Group Strategies : The Boc group enables selective deprotection under acidic conditions (TFA or HCl/dioxane) for further functionalization .

Advanced: How does the compound’s stability under acidic/basic conditions impact downstream applications?

Methodological Answer:

- Acid Sensitivity : The Boc group is cleaved by strong acids (e.g., TFA), limiting use in acidic reaction environments. Pre-screen stability via TLC monitoring.

- Base Compatibility : Stable under mild basic conditions (pH < 10), but prolonged exposure to NaOH/MeOH may degrade the carbamate. Use scavengers like Hünig’s base to mitigate side reactions .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood due to potential respiratory irritation (refer to SDS for compound-specific hazards) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict reactivity in functionalization reactions?

Methodological Answer:

- DFT Calculations : Model transition states for allylation or Boc deprotection using software (Gaussian, ORCA). Compare activation energies for competing pathways.

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites on the pyridine ring to guide synthetic design .

Basic: What are common impurities observed during synthesis?

Methodological Answer:

- Incomplete Allylation : Detect unreacted starting material via TLC (Rf ~0.3 in 1:1 hexane/EtOAC).

- Hydrolysis Byproducts : Tert-butyl alcohol or 3-allyl-4-methoxypyridin-2-amine from Boc cleavage. Mitigate by avoiding moisture .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous processing minimizes batch variability and enhances heat transfer for exothermic reactions.

- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.